molecular formula C27H56NO7P B1262845 1-Hexadecyl-2-propionyl-sn-glycero-3-phosphocholine

1-Hexadecyl-2-propionyl-sn-glycero-3-phosphocholine

Cat. No.: B1262845
M. Wt: 537.7 g/mol
InChI Key: IMFQQPWSHMFNRT-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecyl-2-propionyl-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine in which the alkyl and the acyl groups at positions 1 and 2 are hexadecyl and propionyl respectively.

Scientific Research Applications

Enzymatic Synthesis

Research by Blasi et al. (2006) investigated the enzymatic deacylation of phosphocholines to create useful intermediates like sn-glycerol-3-phosphocholine (GPC). This process, involving lipases and phospholipases, presents a method for synthesizing structured phosphocholines, potentially including 1-Hexadecyl-2-propionyl-sn-glycero-3-phosphocholine (Blasi et al., 2006).

Biophysical Studies

Wu et al. (2010) utilized phospholipids like this compound in the study of bicelles. This work is crucial for understanding membrane-bound peptides and soluble protein structures, offering insights into the stability and utility of bicelle systems under varying conditions (Wu et al., 2010).

Lipid Synthesis and Modifications

The synthesis of arsenic-containing phosphatidylcholines, as disclosed by Guttenberger et al. (2017), represents a pivotal advancement in studying the biological and toxicological properties of arsenolipids in food. This synthesis, potentially involving similar phosphocholines, underscores the diverse applications of these compounds in food science research (Guttenberger et al., 2017).

Analytical Chemistry Applications

Kiełbowicz et al. (2012) developed an assay for analyzing phosphatidylcholine hydrolysis products, including compounds similar to this compound. This research highlights the importance of these compounds in studying lipid metabolism and the monitoring of acyl migration processes (Kiełbowicz et al., 2012).

Monolayer and Bilayer Studies

Smith and Dea (2012) and (2015) explored the phase behavior of mixtures of phospholipids, including derivatives similar to this compound. Their findings are significant in understanding the thermodynamics and structures of lipid monolayers and bilayers, contributing to the broader field of biophysics (Smith & Dea, 2012) and (Smith & Dea, 2015).

Properties

Molecular Formula

C27H56NO7P

Molecular Weight

537.7 g/mol

IUPAC Name

[(2R)-3-hexadecoxy-2-propanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C27H56NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-32-24-26(35-27(29)7-2)25-34-36(30,31)33-23-21-28(3,4)5/h26H,6-25H2,1-5H3/t26-/m1/s1

InChI Key

IMFQQPWSHMFNRT-AREMUKBSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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